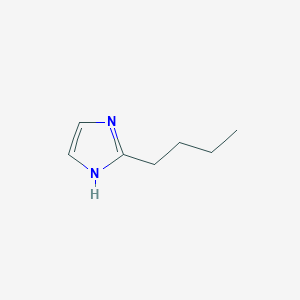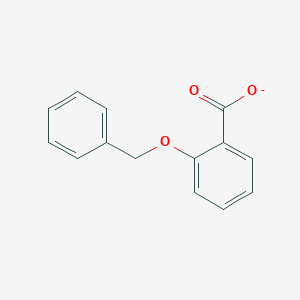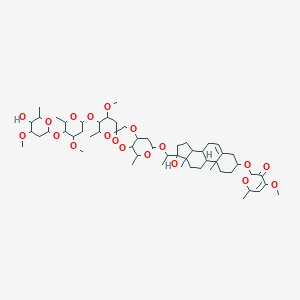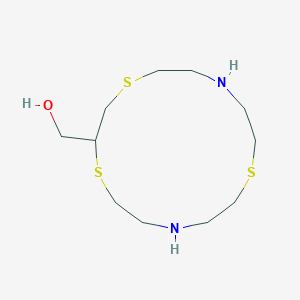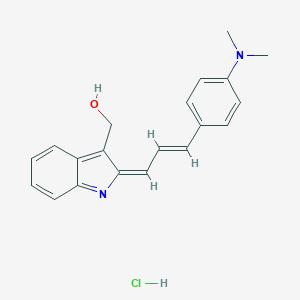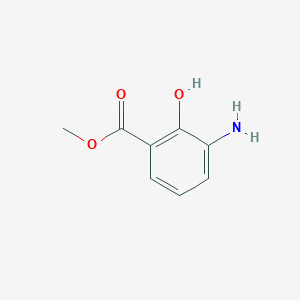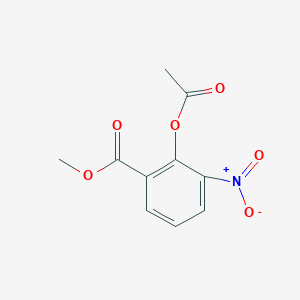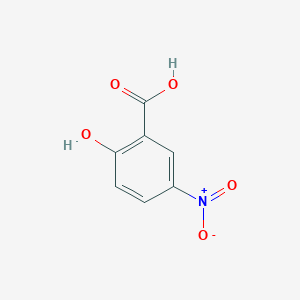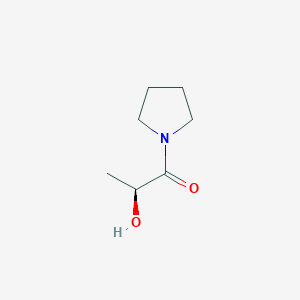
Ácido 2-(1-adamantíl)quinolina-4-carboxílico
Descripción general
Descripción
2-(1-Adamantyl)quinoline-4-carboxylic acid is a specialty compound used primarily in proteomics research. It has a molecular formula of C₂₀H₂₁NO₂ and a molecular weight of 307.39 . This compound is known for its unique structure, which combines the adamantyl group with a quinoline moiety, making it a valuable tool in various scientific studies.
Aplicaciones Científicas De Investigación
2-(1-Adamantyl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Adamantyl)quinoline-4-carboxylic acid typically involves the reaction of adamantane derivatives with quinoline-4-carboxylic acid. One common method includes the use of Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with adamantane-1-carboxaldehyde under acidic conditions . Other methods may involve the use of transition metal-catalyzed reactions or green chemistry approaches to improve yield and reduce environmental impact .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Adamantyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents under mild conditions.
Major Products Formed
The major products formed from these reactions include quinoline-4-carboxylic acid derivatives, alcohols, and substituted quinoline compounds .
Mecanismo De Acción
The mechanism of action of 2-(1-Adamantyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The adamantyl group enhances the compound’s stability and lipophilicity, allowing it to effectively penetrate biological membranes. The quinoline moiety can interact with nucleic acids and proteins, leading to various biological effects . The compound may inhibit enzyme activity or disrupt cellular processes by binding to active sites or allosteric sites on target proteins .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline-4-carboxylic acid: Lacks the adamantyl group, resulting in different chemical properties and biological activities.
Adamantane derivatives: Do not contain the quinoline moiety, limiting their applications in certain research areas.
2-Phenylquinoline-4-carboxylic acid: Similar structure but with a phenyl group instead of an adamantyl group, leading to variations in stability and reactivity.
Uniqueness
2-(1-Adamantyl)quinoline-4-carboxylic acid is unique due to the presence of both the adamantyl and quinoline groups, which confer enhanced stability, lipophilicity, and a broad range of biological activities. This combination makes it a versatile compound for various scientific applications .
Propiedades
IUPAC Name |
2-(1-adamantyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c22-19(23)16-8-18(21-17-4-2-1-3-15(16)17)20-9-12-5-13(10-20)7-14(6-12)11-20/h1-4,8,12-14H,5-7,9-11H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAZIYPYZIIYCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC5=CC=CC=C5C(=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50385051 | |
| Record name | 2-(1-adamantyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50385051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119778-65-3 | |
| Record name | 2-(1-adamantyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50385051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


